3,4,5,6-Tetrachloropyridin-2-ol

描述

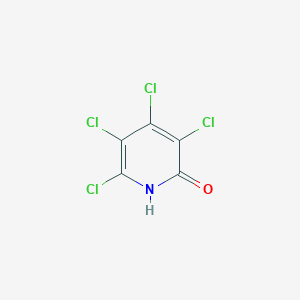

3,4,5,6-Tetrachloropyridin-2-ol is a chlorinated heterocyclic compound with the molecular formula C5HCl4NO It is a derivative of pyridine, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions, and a hydroxyl group is attached to the 2 position

准备方法

Synthetic Routes and Reaction Conditions

3,4,5,6-Tetrachloropyridin-2-ol can be synthesized through several methods. One common approach involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst such as copper(I) chloride or copper(I) bromide. The reaction proceeds through a series of steps, including addition, cyclization, and aromatization, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

化学反应分析

Types of Reactions

3,4,5,6-Tetrachloropyridin-2-ol undergoes various chemical reactions, including:

Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles can readily attack the chlorine-substituted positions, leading to substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

科学研究应用

Agrochemical Applications

One of the primary applications of 3,4,5,6-tetrachloropyridin-2-ol is in the formulation of pesticides:

- Chlorpyrifos Production : It serves as an important intermediate in the synthesis of chlorpyrifos, a widely used organophosphate pesticide. The compound enhances the efficacy and stability of the pesticide formulations .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions .

- Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against several cancer cell lines. For instance, certain synthesized derivatives have shown promising results in inhibiting breast cancer cell proliferation .

Industrial Applications

In addition to its use in agrochemicals and pharmaceuticals, this compound has several industrial applications:

- Chelating Agents : The compound acts as a chelating agent in various chemical processes, aiding in the removal of metal ions from solutions .

- Flotation Agents : It is utilized in flotation processes within mineral processing industries due to its ability to selectively bind to specific minerals .

Case Study 1: Chlorpyrifos Synthesis

A detailed investigation into the synthesis of chlorpyrifos highlighted the role of this compound as a key intermediate. The study documented yields exceeding 90% when employing optimized reaction conditions using the fractional step method .

Case Study 2: Anticancer Activity

Recent research focused on the anticancer properties of novel derivatives based on this compound. In vitro studies demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values indicating effective inhibition compared to standard chemotherapeutic agents like Doxorubicin .

作用机制

The mechanism of action of 3,4,5,6-tetrachloropyridin-2-ol and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzyme activity by binding to active sites, while others may disrupt cellular processes by interacting with DNA or proteins. The exact mechanism depends on the specific derivative and its intended application .

相似化合物的比较

Similar Compounds

Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.

Trichloropyridin-2-ol: A compound with three chlorine atoms and a hydroxyl group.

Uniqueness

3,4,5,6-Tetrachloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo multiple types of reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

生物活性

3,4,5,6-Tetrachloropyridin-2-ol (TCP) is a halogenated pyridine derivative that has garnered attention due to its diverse biological activities and implications in toxicology. This article synthesizes current research findings on the biological activity of TCP, including its antimicrobial properties, toxicological effects, and potential mechanisms of action.

TCP belongs to the class of polyhalopyridines, characterized by a pyridine ring substituted by multiple halogen atoms. The chemical structure of TCP can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of TCP and its derivatives. Notably, a study by El-Zemity et al. reported on the synthesis and evaluation of 3,5,6-trichloropyridin-2-yl derivatives for their antibacterial and antifungal activities. The compounds were tested against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated significant antimicrobial activity, with some derivatives outperforming standard antibiotics in vitro .

Toxicological Effects

TCP has been linked to various toxicological effects in humans and animal models. A case study documented instances of chloracne and polyneuropathy among workers exposed to TCP in an industrial setting. Symptoms included severe skin lesions and neurological impairments following short-term exposure . Laboratory tests revealed elevated liver enzymes and white blood cell counts, indicating systemic toxicity.

Summary of Toxicological Findings

| Parameter | Patient 1 | Patient 2 | Patient 3 |

|---|---|---|---|

| Liver Function (ALT) | 23000 U/L | Normal | Elevated |

| WBC Count | 8.58 × 10^9/L | 7.22 × 10^9/L | 9.43 × 10^9/L |

| Symptoms | Chloracne, neuropathy | Chloracne | Chloracne |

TCP's biological effects are believed to stem from its ability to interact with various biological targets. Research indicates that TCP may disrupt endocrine function by inhibiting testosterone binding to androgen receptors, thereby affecting hormone regulation and spermatogenesis . Additionally, TCP has shown potential for DNA binding in a groove-binding manner without significantly distorting the DNA structure, which could lead to mutagenic effects .

Case Studies

- Occupational Exposure : Three young male workers developed chloracne after exposure to TCP during factory operations. Their clinical presentation included comedones and cystic lesions with associated systemic symptoms such as fatigue and pain .

- Animal Studies : In rodent models, TCP exposure resulted in hepatotoxicity and nephrotoxicity, with significant accumulation in vital organs leading to structural damage . Pre-weanling rats exhibited heightened sensitivity due to pharmacokinetic differences.

属性

IUPAC Name |

3,4,5,6-tetrachloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBJKNPWSJPKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70501357 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-22-8 | |

| Record name | 3,4,5,6-Tetrachloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70501357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。